2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a cyclohexylmethoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Formation of the benzonitrile core: This can be achieved through the reaction of a suitable benzene derivative with a nitrile group donor under appropriate conditions.
Introduction of the cyclohexylmethoxy group: This step involves the reaction of the benzonitrile intermediate with cyclohexylmethanol in the presence of a suitable catalyst.
Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is usually done through a borylation reaction, where the benzonitrile intermediate is reacted with a boron reagent under specific conditions to introduce the dioxaborolan group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile core or the cyclohexylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzonitrile core, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or sensors.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets through its functional groups. The cyclohexylmethoxy group can participate in hydrophobic interactions, while the dioxaborolan group can engage in boron-mediated reactions. These interactions can influence various molecular pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethoxy)-4-bromobenzonitrile: Similar structure but with a bromine atom instead of the dioxaborolan group.
2-(Cyclohexylmethoxy)-4-methylbenzonitrile: Features a methyl group instead of the dioxaborolan group.
2-(Cyclohexylmethoxy)-4-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group in place of the dioxaborolan group.
Uniqueness
The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group in 2-(Cyclohexylmethoxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile imparts unique reactivity and properties, making it distinct from similar compounds. This group allows for specific boron-mediated reactions and interactions, which can be advantageous in various applications, particularly in organic synthesis and material science.
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h10-12,15H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLNLAWNQSGDAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.